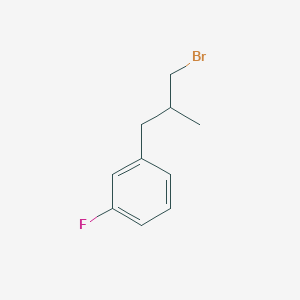
2,5-Diethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethylpyrrolidine is a heterocyclic organic compound featuring a five-membered ring with two ethyl groups attached to the second and fifth carbon atoms. This compound belongs to the pyrrolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylpyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with ethyl halides under basic conditions. Another method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with pyrrolidine to introduce the ethyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups at the nitrogen atom or the carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diethylpyrrolidine finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Wirkmechanismus
The mechanism of action of 2,5-Diethylpyrrolidine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The ethyl groups on the pyrrolidine ring influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylpyrrolidine: Similar structure but with methyl groups instead of ethyl groups.
2,5-Di-tert-butylpyrrolidine: Features bulkier tert-butyl groups, leading to different steric and electronic properties.
2,5-Diethylpyrrolidine-1-oxyl: An oxidized form with distinct redox properties.
Uniqueness: this compound is unique due to its specific ethyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
2,5-diethylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-7-5-6-8(4-2)9-7/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
RDZWGZPNDVFBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


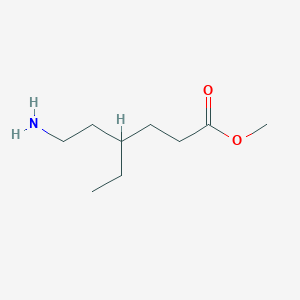
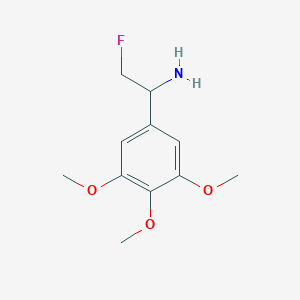
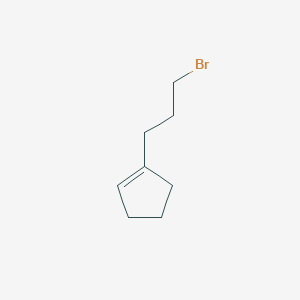
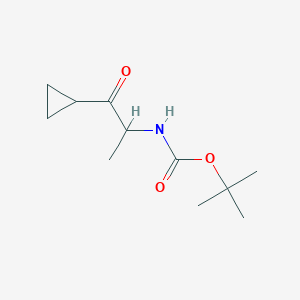


![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)



![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)
